

Application Notes: 3-Chloro-1H-Pyrazole Derivatives as Potent Antifungal Agents

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Compound of Interest

Compound Name: 3-chloro-1H-pyrazole

Cat. No.: B178544

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These application notes provide a comprehensive overview of the synthesis and application of **3-chloro-1H-pyrazole** derivatives as precursors for a novel class of antifungal agents. The focus is on pyrazole carboxamides that exhibit significant activity through the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the fungal respiratory chain.

Introduction

The emergence of drug-resistant fungal strains necessitates the development of new antifungal agents with novel mechanisms of action. Pyrazole derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.^{[1][2]} Specifically, pyrazole carboxamides have been identified as potent inhibitors of succinate dehydrogenase (SDH) or Complex II in the mitochondrial electron transport chain, a mechanism distinct from many clinically used antifungals. This document outlines the synthetic route from a **3-chloro-1H-pyrazole**-derived precursor to potent antifungal compounds and details their mechanism of action.

Data Presentation: Antifungal Activity of Pyrazole Carboxamides

The following tables summarize the *in vitro* antifungal activity of various synthesized pyrazole carboxamide derivatives against a panel of pathogenic fungi. The data is presented as EC50

(half maximal effective concentration) and MIC (minimum inhibitory concentration) values.

Table 1: In Vitro Antifungal Activity (EC50) of Pyrazole Carboxamide Derivatives (µg/mL)

Compound ID	Rhizoctonia solani	Valsa mali	Botrytis cinerea	Fusarium graminearum	Reference
Compound 6i	-	1.77	-	-	[3]
Compound 19i	-	1.97	-	-	[3]
Compound 23i	3.79	-	-	-	[3]
Boscalid (Control)	-	9.19	-	-	[3]
Thifluzamide (Control)	84.31 (% inhibition at 200 µg/mL)	-	-	-	[4][5]
Compound 7ai	0.37	-	-	-	[6][7]
Carbendazol (Control)	1.00	-	-	-	[6][7]

Table 2: In Vitro Antifungal Activity (MIC) of Pyrazole Carboxylic Acid Derivatives (µg/mL)

Compound ID	Candida albicans (Standard)	Candida albicans (Clinical)	Candida parapsilosis	Candida tropicalis	Candida glabrata	Reference
Compound 8	62.5	125	>1000	>1000	>1000	[8]
Compound 10	125	250	>1000	>1000	>1000	[8]
Compound 21	250	500	>1000	>1000	>1000	[8]
Compound 22	250	500	>1000	>1000	>1000	[8]

Experimental Protocols

The synthesis of antifungal pyrazole carboxamides can be achieved through a multi-step process starting from readily available precursors. The key intermediate, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride, is synthesized from 3-methyl-1-phenyl-pyrazol-5(4H)-one.

Protocol 1: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one

This protocol is based on the cyclocondensation reaction of ethyl acetoacetate and phenylhydrazine.

- To a solution of ethyl acetoacetate (15 mmol) in dry ethanol (4 mL), add phenylhydrazine (15 mmol) dropwise at room temperature with magnetic stirring.
- Heat the reaction mixture under reflux in an oil bath for 5.5 hours.
- Monitor the reaction completion using Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

- Filter the precipitate, wash with cold water, and dry.
- Recrystallize the crude product from ethanol to obtain pure 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.

Protocol 2: Synthesis of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

This step involves the Vilsmeier-Haack formylation of the pyrazolone synthesized in Protocol 1. [4]

- In a well-stirred and cooled (0 °C) solution of N,N-dimethylformamide (DMF) (12 mL), add phosphorus oxychloride (POCl₃) (6 mL) dropwise over 1 hour.
- Stir the mixture at 0 °C for an additional hour to form the Vilsmeier reagent.
- To this cooled reaction mixture, add a solution of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (1 mol) in anhydrous DMF (10 mL) dropwise over one hour.
- After complete addition, heat the reaction mixture at 65-70 °C for 2 hours.
- After cooling to room temperature, pour the reaction mixture into crushed ice and water (60 mL).
- The solid product will separate out. Filter the solid, wash thoroughly with cold water, and dry.
- Recrystallize the crude product from ethanol to yield 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.[9]

Protocol 3: Synthesis of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid

This protocol describes the oxidation of the aldehyde to a carboxylic acid.

- Add 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (25 mmol) and potassium permanganate (30 mmol) to water (50 mL).
- Reflux the mixture under microwave irradiation for 30 minutes.

- Filter the hot reaction mixture to remove manganese dioxide.
- Acidify the filtrate to a pH of 1 using concentrated HCl.
- The white solid of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid will precipitate.
- Filter the solid, wash with water, and dry.

Protocol 4: Synthesis of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride

This step converts the carboxylic acid to the more reactive acid chloride.

- To 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (7.50 mmol), add thionyl chloride (30 mmol).
- Reflux the mixture for 2 hours.
- After the reaction is complete, remove the excess thionyl chloride under reduced pressure to obtain the crude 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride, which can be used in the next step without further purification.

Protocol 5: General Procedure for the Synthesis of Pyrazole Carboxamides

This final step involves the amidation of the pyrazole-4-carbonyl chloride with a desired amine.

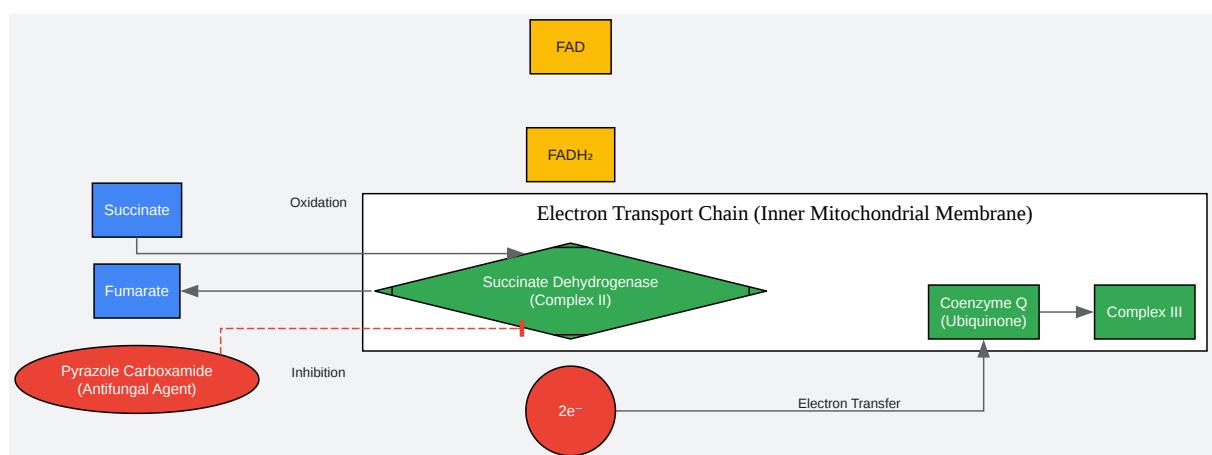
- To a solution of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride (7 mmol) and triethylamine (7.5 mmol) in anhydrous tetrahydrofuran (THF) (10 mL), add a solution of the substituted aniline (7.50 mmol) dropwise at 0-5 °C over 1 hour.
- Stir the mixture vigorously at room temperature for 8 hours.
- Evaporate the solvent under reduced pressure.
- Extract the residue with ethyl acetate.

- Dry the organic layer over anhydrous $MgSO_4$ and evaporate the solvent to yield the crude pyrazole carboxamide.
- Purify the product by column chromatography or recrystallization.

Mechanism of Action: Inhibition of Succinate Dehydrogenase

The antifungal activity of these pyrazole carboxamides stems from their ability to inhibit succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain.[4][5] SDH is a key enzyme that links the tricarboxylic acid (TCA) cycle and the electron transport chain.[10][11]

The diagram below illustrates the role of SDH in the electron transport chain and the inhibitory action of pyrazole carboxamides.



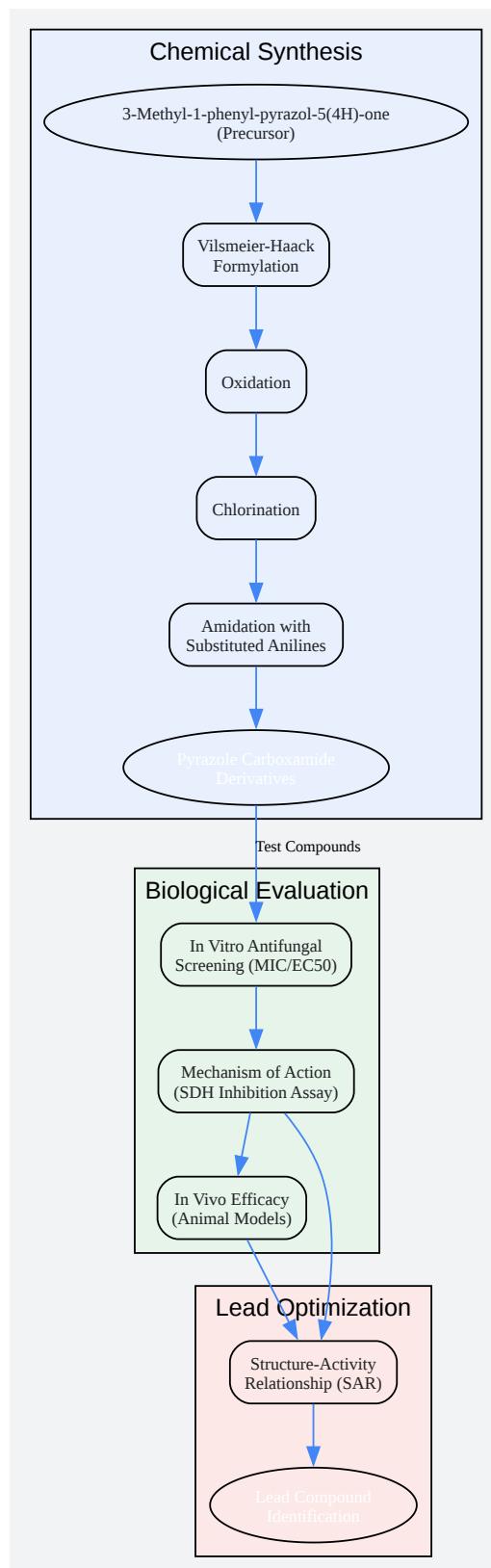
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Caption: Inhibition of Succinate Dehydrogenase by Pyrazole Carboxamides.

The binding of the pyrazole carboxamide inhibitor to the ubiquinone binding site of SDH blocks the transfer of electrons from FADH₂ to coenzyme Q.^[10] This disruption of the electron transport chain inhibits ATP synthesis, leading to a depletion of cellular energy and ultimately causing fungal cell death.

Experimental Workflow and Logic

The development of novel antifungal agents based on the **3-chloro-1H-pyrazole** scaffold follows a logical progression from synthesis to biological evaluation.

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Caption: Drug Discovery Workflow for Pyrazole-based Antifungals.

This workflow highlights the key stages, from the synthesis of a library of pyrazole carboxamide derivatives to their comprehensive biological evaluation. The data obtained from these studies, particularly the structure-activity relationship (SAR) analysis, is crucial for the identification and optimization of lead compounds with improved efficacy and safety profiles.

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